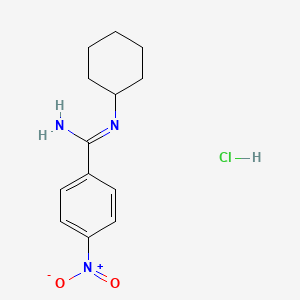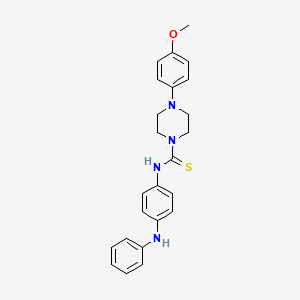
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione, also known as MIPT, is a synthetic compound that belongs to the tryptamine family of compounds. MIPT is a potent psychedelic compound that has been used in scientific research to study the effects of psychedelic compounds on the human brain.
Mécanisme D'action
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione also acts as a partial agonist at the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and physiological effects:
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has been shown to produce a range of biochemical and physiological effects in the human body. These effects include changes in heart rate, blood pressure, and body temperature. 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione also produces changes in brain activity, particularly in the areas of the brain that are involved in perception, mood, and thought processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a potent psychedelic compound that produces profound changes in perception, mood, and thought processes. 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione is also relatively easy to synthesize and can be produced in large quantities. However, 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has several limitations for use in lab experiments. It is a controlled substance in many countries and requires special permits to be used in research. 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione also has a relatively short duration of action, which can make it difficult to study its effects over a longer period of time.
Orientations Futures
There are several future directions for research on 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione. One area of research is the investigation of the therapeutic potential of 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the investigation of the long-term effects of 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione on brain function and structure. Further research is also needed to determine the safety and efficacy of 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione for use in humans.
Applications De Recherche Scientifique
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has been used in scientific research to study the effects of psychedelic compounds on the human brain. It has been found to have a similar mechanism of action to other psychedelic compounds such as LSD and psilocybin. 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has been shown to produce profound changes in perception, mood, and thought processes.
Propriétés
IUPAC Name |
3-(1-methylindol-3-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13-7-3-5-9-17(13)22-19(23)11-15(20(22)24)16-12-21(2)18-10-6-4-8-14(16)18/h3-10,12,15H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYYNUCXWWTOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)C3=CN(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084134.png)
![N-[4-(acetylamino)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B4084139.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride](/img/structure/B4084145.png)
![N-(4-iodo-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4084153.png)




![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}-3-oxo-N-phenylbutanamide](/img/structure/B4084185.png)
![methyl 6-bromo-1-methyl-1-(4-methylbenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4084191.png)
![7-(difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4084201.png)
![2-(1H-benzimidazol-1-yl)-1-[(2-chloro-5-methylphenoxy)methyl]ethyl acetate](/img/structure/B4084216.png)
![N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide](/img/structure/B4084219.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4084224.png)